molecular formula C9H7N2NaO2 B2976899 Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 2418692-97-2

Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Cat. No.: B2976899
CAS No.: 2418692-97-2
M. Wt: 198.157
InChI Key: ZOXGCXCNWYBLBH-UHFFFAOYSA-M
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Description

Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a chemical compound with the molecular formula C9H7N2NaO2 and a molecular weight of 206.16 g/mol. This salt consists of a 7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate anion and a sodium cation. The core structure is a pyrrolopyridine scaffold, a privileged class of nitrogen-containing bicyclic heterocycles that are of significant interest in medicinal and pharmaceutical chemistry due to their structural resemblance to purine nucleotides . As such, this compound serves as a versatile and valuable building block for researchers, particularly in the design and synthesis of novel bioactive molecules. The pyrrolopyridine scaffold is recognized as a "purine metabolite" and is found in various natural products . Its structure combines an electron-rich pyrrole ring with a pyridine nucleus, making it a versatile intermediate for further synthetic modification . Site-selective functionalization of this core allows researchers to fine-tune the biological activity and physicochemical properties of resulting compounds . This reagent is specifically offered for research and development applications in drug discovery. Potential areas of investigation include, but are not limited to, the synthesis of potential antimicrobial , antiviral , antitumor , and antidiabetic agents . The presence of the carboxylate group on the pyrrole ring and the methyl group on the pyridine ring provides distinct handles for chemical derivatization, enabling the creation of amides, esters, and other functionalized derivatives for structure-activity relationship (SAR) studies. This product is intended for use by qualified research professionals in a laboratory setting only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate care and in accordance with all applicable local and national safety regulations.

Properties

IUPAC Name

sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.Na/c1-5-8-6(2-3-10-5)4-7(11-8)9(12)13;/h2-4,11H,1H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXGCXCNWYBLBH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1NC(=C2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and bases like sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and pathways, making it a candidate for further investigation in drug development .

Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects. They are being tested for their efficacy in treating various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity and stability. It is also used in the production of dyes and pigments .

Mechanism of Action

The mechanism of action of Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The compound’s structure allows it to fit into the active sites of enzymes, blocking their function and leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Variations in Pyrrolo[2,3-c]Pyridine Derivatives

Key structural analogs differ in substituent type (halogen, alkoxy, alkyl) and position (5-, 7-), impacting reactivity, solubility, and biological activity:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Yield (%) Key Applications/Notes References
Sodium 7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 7-CH3 C9H7N2NaO2 198.16 N/A Building block for drug synthesis
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) None C8H6N2O2 162.15 95 Parent compound; high yield
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) 5-Cl C8H5ClN2O2 196.59 71 Enhanced reactivity for halogenation
7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10d) 7-OCH3 C9H8N2O3 192.17 82 Improved solubility due to polar OCH3 group
Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 7-Cl C10H9ClN2O2 224.64 N/A Intermediate for kinase inhibitors

Notes:

  • Halogen substituents (e.g., Cl in 10b and 7-chloro ester) increase molecular weight and lipophilicity, favoring interactions with hydrophobic biological targets .
  • Alkoxy groups (e.g., 7-OCH3 in 10d) enhance water solubility compared to alkyl groups (e.g., 7-CH3 in the target compound) .
  • Sodium salts (e.g., target compound) exhibit higher aqueous solubility than their carboxylic acid or ester counterparts, critical for pharmaceutical formulations .

Physicochemical Properties

  • Melting Points : 7-Methoxy carboxylic acid (10d) has a high melting point (269–271°C ), reflecting strong intermolecular hydrogen bonding . Sodium salts generally exhibit lower melting points due to ionic character.
  • Spectroscopic Data :
    • IR : Carboxylic acids (e.g., 10d) show characteristic COOH stretches at 1718 cm⁻¹ , absent in sodium salts .
    • NMR : The 7-methyl group in the target compound would appear as a singlet (~δ 2.5 ppm for CH3), distinct from methoxy (~δ 3.8–4.0 ppm) or halogenated analogs .

Biological Activity

Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a heterocyclic compound that has gained attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for medicinal chemistry, supported by relevant data tables and research findings.

Overview of the Compound

This compound is characterized by a pyrrole ring fused to a pyridine ring, which contributes to its unique chemical properties. The compound has been investigated for its ability to inhibit specific enzymes and pathways, making it a candidate for drug development.

The biological activity of this compound primarily involves its interaction with enzymes. It can bind to active sites of various enzymes, inhibiting their function and affecting biochemical pathways. This inhibition can lead to therapeutic effects in various diseases.

Biological Activities

Research has shown that this compound exhibits the following biological activities:

  • Enzyme Inhibition : The compound is noted for inhibiting certain enzymes that are critical in disease pathways.
  • Anticancer Properties : Initial studies suggest potential efficacy against cancer cell lines, indicating a need for further exploration in oncology.
  • Antimicrobial Effects : There is emerging evidence supporting its use against various pathogens.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • Inhibition of MPS1 Kinase :
    • A study demonstrated that derivatives based on the pyrrolo[3,2-c]pyridine scaffold exhibited potent inhibition of MPS1 kinase, which is involved in cell cycle regulation. The compound showed favorable pharmacokinetic properties in vivo, highlighting its potential as an anticancer agent .
  • Antiparasitic Activity :
    • Research indicated that related compounds showed significant antiparasitic activity against Plasmodium falciparum, with EC50 values indicating effectiveness at low concentrations .
  • Structure-Activity Relationship (SAR) :
    • Investigations into SAR revealed that modifications to the compound's structure could enhance its biological activity and metabolic stability. For example, the introduction of specific functional groups improved solubility and potency against target enzymes .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
Enzyme InhibitionMPS1 kinase inhibition
Anticancer ActivityCytotoxic effects on cancer cell lines
Antimicrobial ActivityEfficacy against P. falciparum

Table 2: Structure-Activity Relationship Data

Compound VariantEC50 (μM)Comments
Original Compound0.025High potency
N-Methylated Variant0.12Slightly reduced potency
Trifluoroethyl Variant0.010Enhanced activity

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